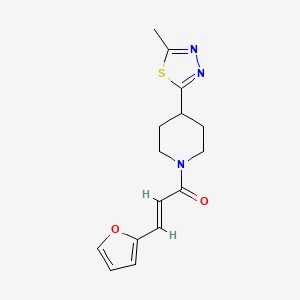

(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-11-16-17-15(21-11)12-6-8-18(9-7-12)14(19)5-4-13-3-2-10-20-13/h2-5,10,12H,6-9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJKOQSOQDYYOP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the thiadiazole ring: This involves the reaction of a suitable thioamide with hydrazine derivatives.

Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives.

Coupling reactions: The final step involves coupling the furan, thiadiazole, and piperidine rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the reaction of furan derivatives with piperidine and thiadiazole moieties. The characterization of this compound is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.

- Infrared (IR) Spectroscopy : To identify functional groups.

- Mass Spectrometry : For molecular weight determination.

Antimicrobial Properties

Compounds containing thiadiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one may possess similar antimicrobial effects due to the presence of the thiadiazole moiety .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds similar to (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one. For example, certain piperidine derivatives have shown efficacy against human breast cancer cells by inhibiting key enzymes involved in cancer progression. The IC50 values of related compounds suggest a promising avenue for developing new anti-cancer agents targeting specific pathways such as PARP (Poly(ADP-ribose) polymerase) inhibition .

Anti-inflammatory Effects

Thiadiazole derivatives are also known for their anti-inflammatory properties. Compounds similar to (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one have been evaluated for their ability to reduce inflammation in various biological models. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Study on Antimicrobial Activity

A study focused on synthesizing a series of thiadiazole derivatives demonstrated that these compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study included in vitro testing against common pathogens, revealing that certain derivatives had minimum inhibitory concentrations comparable to established antibiotics .

Evaluation of Anti-Cancer Efficacy

In another case study examining the anti-cancer properties of piperidine-based compounds, researchers found that specific analogs inhibited the growth of breast cancer cells significantly more than standard treatments like Olaparib. The study utilized cell viability assays and Western blot analysis to confirm apoptosis induction through caspase activation .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The furan and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Key Observations

Heterocyclic Substituents: The thiadiazole group in the target compound differs from the oxadiazole in ’s analog. Thiadiazoles exhibit stronger electron-withdrawing effects due to sulfur’s electronegativity, which may influence charge distribution in the enone system and alter interactions with biological targets . Nitro groups (e.g., in ’s compound) are associated with improved activity in antimycobacterial studies but may reduce metabolic stability compared to methyl groups .

Aromatic Systems :

- Furan (target) vs. naphthalene (): Furan’s oxygen atom introduces polarity, whereas naphthalene’s extended π-system enhances hydrophobic interactions.

However, the methyl group on the thiadiazole may balance lipophilicity and steric bulk, optimizing bioavailability .

Enone Backbone: The α,β-unsaturated ketone is a common feature across analogs, likely contributing to electrophilicity and reactivity toward nucleophilic residues in enzymes or DNA .

Research Findings and Inferences

- Activity Trends : highlights that nitro-substituted aryl groups enhance antimycobacterial activity, but methyl groups (as in the target compound) might offer better pharmacokinetic profiles due to reduced polarity .

- Structural Similarity vs. For example, replacing thiadiazole with oxadiazole () could drastically alter target selectivity due to differences in hydrogen-bonding capacity .

- Crystallographic Insights : Tools like SHELXL () enable precise determination of stereoelectronic properties, critical for understanding how substituents like methyl or nitro groups influence molecular conformation .

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a hybrid molecule that combines a furan moiety with a piperidine ring substituted with a 1,3,4-thiadiazole. This structure suggests potential biological activities due to the presence of both the thiadiazole and furan rings, which are known for their pharmacological properties.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have been extensively studied for their biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The 1,3,4-thiadiazole ring is particularly noted for enhancing the biological profile of compounds due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- In vitro Studies : Compounds based on the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives exhibited IC50 values as low as 2.32 µg/mL against MCF-7 breast adenocarcinoma cells when modified with lipophilic substituents .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in tumor growth and proliferation. For example, some thiadiazoles have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial in DNA synthesis .

Antimicrobial Activity

Thiadiazole derivatives also demonstrate broad-spectrum antimicrobial activity:

- Bacterial Inhibition : Compounds containing the thiadiazole ring have been effective against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like fluconazole .

- Fungal Activity : Specific derivatives showed significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with inhibition percentages ranging from 58% to 66% .

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperidine ring | Enhanced lipophilicity improves anticancer potency |

| Presence of electron-withdrawing groups | Increases antimicrobial activity |

| Variation in the furan moiety | Alters cytotoxicity profiles against different cancer cell lines |

Case Study 1: Anticancer Efficacy

A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines. The results indicated that modifications in the piperidine ring significantly influenced the anticancer activity, with certain compounds achieving IC50 values below 5 µg/mL .

Case Study 2: Antimicrobial Properties

Another research effort focused on synthesizing thiadiazole derivatives for antimicrobial testing. The results demonstrated that compounds with halogenated phenyl groups exhibited superior antibacterial properties compared to non-substituted analogs .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step approach is optimal:

- Step 1 : Synthesize the 5-methyl-1,3,4-thiadiazole-piperidine core via cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions (e.g., POCl₃).

- Step 2 : Introduce the enone-furan moiety via HOBt/TBTU-mediated coupling or Wittig reaction. Use anhydrous DMF with NEt₃ (1:1.1 molar ratio of core to enone precursor) to minimize side reactions .

- Purification : Silica gel chromatography (hexane:EtOAc gradient) followed by preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >98% purity .

Q. How can X-ray crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) at 295 K (Mo-Kα radiation, λ = 0.71073 Å) confirms stereochemistry and molecular packing. Crystallize from ethanol/dichloromethane (3:1) to obtain 0.3–0.5 mm crystals. Refinement (R factor <0.06) validates the E-configuration and critical torsional angles (e.g., piperidine-thiadiazole dihedral ≈ 12°) .

Q. Which analytical techniques are essential for characterizing purity?

- ¹H/¹³C NMR : Key signals include δ 7.82 ppm (enone Hα) and δ 6.35 ppm (furan Hβ).

- IR Spectroscopy : Confirm carbonyl stretches (1685 cm⁻¹ for planar enone conformation).

- HPLC-MS : Use a C18 column (70:30 MeCN/H₂O) to detect impurities (<2%) .

Advanced Research Questions

Q. How do conformational isomers (E1 vs. E2) influence spectroscopic and electronic properties?

The E1 conformer (planar enone-thiadiazole alignment) dominates in solution (95% population via NOESY). Computational DFT studies (B3LYP/6-311+G(d,p)) show:

- E1 : Lower energy (ΔG = 0.8 kcal/mol), dipole moment 4.2 D.

- E2 : Higher-energy twist (dihedral ≈ 45°), dipole 5.1 D. IR carbonyl stretches differ (1685 cm⁻¹ vs. 1702 cm⁻¹), aiding experimental identification .

Q. What computational methods predict binding modes in biological targets?

- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., Asp98 hydrogen bonds with thiadiazole N3).

- MD Simulations (100 ns) : Assess stability of the piperidine-enone moiety in hydrophobic pockets.

- DFT Electrostatic Potential Maps : Identify nucleophilic regions (e.g., furan O-atom) for covalent inhibition studies .

Q. How to address contradictions in reported biological activity data?

Discrepancies often arise from assay conditions:

- Enzyme Pre-incubation : Standardize 30-min pre-incubation with 10 µM compound.

- Solubility : Use 0.1% DMSO to avoid aggregation (LogP = 2.8 predicted via ChemAxon).

- Substituent Effects : Compare 5-methyl vs. 5-CF₃ thiadiazole analogs; the latter increases hydrophobicity (ΔLogP = +0.8) but may reduce solubility .

Q. How to design a structure-activity relationship (SAR) study for the thiadiazole moiety?

- Variations : Synthesize analogs with 5-CH₃, 5-Cl, and 5-OCH₃ substituents.

- Electronic Effects : Correlate Hammett σ values (e.g., σₚ = -0.17 for CH₃) with IC₅₀ in kinase inhibition assays.

- Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities (Kd ≈ 1–3 µM) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.